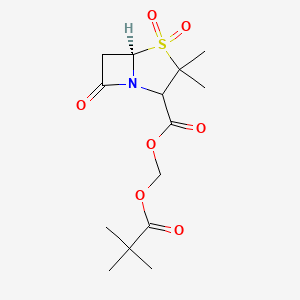
Methyl 5-phenylpenta-2,4-diynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-phenylpenta-2,4-diynoate is an organic compound with the molecular formula C12H8O2. It is characterized by the presence of a phenyl group attached to a penta-2,4-diynoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-phenylpenta-2,4-diynoate can be synthesized through a multi-step process. One common method involves the use of substituted aryl halides to prepare arylpropargyl aldehydes. These aldehydes undergo a Corey-Fuchs reaction to produce dibromoalkenes. Further treatment with n-butyl lithium and methyl or ethyl chloroformates generates the desired diynoates .
Another approach involves the use of Hay catalysts. In this method, a solution of aryl acetylene and methyl or ethyl propiolate in anhydrous acetone is introduced into a flask containing heterogeneous Hay catalysts. The mixture is stirred overnight, and the resulting products are isolated through column chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of efficient catalysts and high-purity reagents ensures high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-phenylpenta-2,4-diynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diynoate moiety to more saturated forms, such as alkenes or alkanes.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
Methyl 5-phenylpenta-2,4-diynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s reactivity and structural features make it useful in studying enzyme-catalyzed reactions and other biological processes.
Medicine: Research into potential pharmaceutical applications is ongoing, with studies exploring its use as a precursor for drug development.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of methyl 5-phenylpenta-2,4-diynoate involves its interaction with various molecular targets and pathways. The compound’s reactivity allows it to participate in a range of chemical reactions, influencing biological and chemical processes. Specific molecular targets and pathways depend on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Comparison with Similar Compounds
Methyl 5-phenylpenta-2,4-diynoate can be compared with other similar compounds, such as:
Methyl 5-phenylpenta-2,4-dienoate: This compound has a similar structure but features a dienoate moiety instead of a diynoate. It exhibits different reactivity and applications.
Ethyl 5-phenylpenta-2,4-diynoate: Similar to the methyl derivative, but with an ethyl ester group. It has comparable reactivity but may differ in physical properties and specific applications.
The uniqueness of this compound lies in its diynoate moiety, which imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C12H8O2 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
methyl 5-phenylpenta-2,4-diynoate |
InChI |
InChI=1S/C12H8O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,1H3 |
InChI Key |
GYXUDBJQJWWSQS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


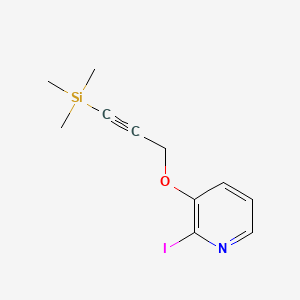
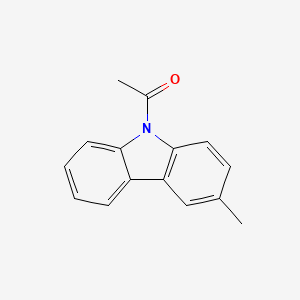
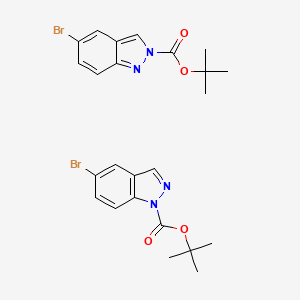


![[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B14119155.png)


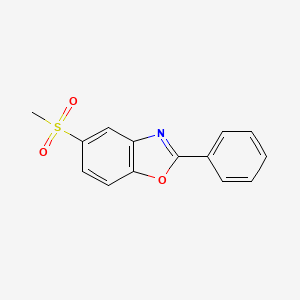
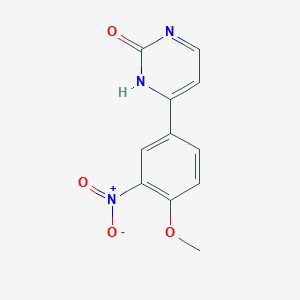
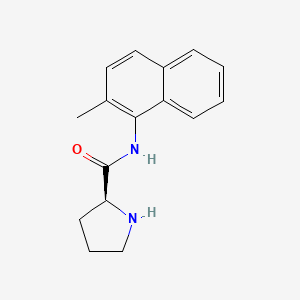

![Benzyl 2-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119215.png)
